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molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Cat. No. B1376255
M. Wt: 275.1 g/mol
InChI Key: FHOAGYMBRQDLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096612B2

Procedure details

To a cooled (0° C.) suspension of commercially available 4-hydroxy-3-amino-pyridine 14 (4 g, 36 mmol) in DCM (200 ml) were added triethyl amine (6.3 ml, 1.25 eq) and a solution of 4-bromo-benzoyl chloride (15, Rb═H, 8 g, 36 mmol, 1 eq, 0.3M in DCM). The reaction mixture was allowed to reach room temperature and the mixture was stirred for 16 hrs. The mixture was filtered, washed with DCM and ether to furnish crude 16 (Rb═H) as a solid material which was used in the next step without further purification. Hexachloroethane (10.2 g, 43 mmol, 2.5 eq) was dissolved in DCM (150 ml) and triphenyl phosphine (13.56 g, 51.69 mmol, 3 eq) and triethyl amine (19.2 ml, 137.8 mmol, 8 eq) was added. The mixture was stirred for 10 minutes at room temperature and crude compound 16 (Rb═H) was added slowly in 5 equal portions. The mixture was stirred at room temperature for 64 hrs after which time TLC analysis (DCM/MeOH, 97/3, v/v, Rf 0.3) revealed complete reaction. The solution was concentrated and the residue was suspended in DCM. The mixture was filtered and the residue washed with DCM and diethyl ether to give crude 17 (Rb═H) which was used in the next step without further purification.
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
10.2 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
13.56 g
Type
reactant
Reaction Step Six
Quantity
19.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
crude compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH2:8].C(N(CC)CC)C.[Br:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=O)=[CH:19][CH:18]=1.ClC(Cl)(Cl)C(Cl)(Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl.C(Cl)Cl.CO>[Br:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]2[O:1][C:2]3[CH:7]=[CH:6][N:5]=[CH:4][C:3]=3[N:8]=2)=[CH:19][CH:18]=1 |f:6.7|

Inputs

Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
OC1=C(C=NC=C1)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Step Five
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
13.56 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
19.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
crude compound 16
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with DCM and ether
CUSTOM
Type
CUSTOM
Details
to furnish crude 16 (Rb═H) as a solid material which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue washed with DCM and diethyl ether
CUSTOM
Type
CUSTOM
Details
to give crude 17 (Rb═H) which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1OC2=C(C=NC=C2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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